molecular formula C29H27N3O3S B2703980 N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866873-30-5

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2703980
CAS No.: 866873-30-5
M. Wt: 497.61
InChI Key: OEJBCQXWNCOHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a methoxyphenyl group, and a chromenopyrimidine moiety, linked through a sulfanylacetamide bridge. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenopyrimidine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride or sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenopyrimidine moiety can be reduced under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its use as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chromenopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-{[2-(4-hydroxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
  • N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-7-6-10-24(19(17)3)30-25(33)16-36-29-23-15-21-9-5-8-18(2)26(21)35-28(23)31-27(32-29)20-11-13-22(34-4)14-12-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBCQXWNCOHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.